Purity Specification: Oxalate Salt Offers Higher Assured Purity (≥98%) vs. Free Base (≥95%) for Reproducible Kinase Inhibitor Synthesis
The oxalate salt of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is commercially supplied with a minimum purity specification of 98% . In contrast, the corresponding free base (CAS 192869-50-4) is commonly offered at a minimum purity of 95% [1]. This 3-percentage-point difference in purity can be critical for sensitive kinase inhibitor lead optimization campaigns where trace impurities may confound structure-activity relationship (SAR) analyses or lead to variable assay results.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | Free base (CAS 192869-50-4): ≥95% |
| Quantified Difference | ≥3 percentage points higher purity |
| Conditions | Commercial product specifications from ISO-certified vendors |
Why This Matters
Higher starting purity reduces the risk of confounding SAR signals and minimizes the need for additional purification steps, saving time and resources in medicinal chemistry workflows.
- [1] Capot Chemical. 192869-50-4 | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Purity: 95% Min. View Source
